(2S,3S)-2-(benzylamino)-3-methylpentanoic acid
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Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, reagents, catalysts, and conditions used in the reaction .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .Chemical Reactions Analysis
This involves understanding the reactions that the compound can undergo. This can include its reactivity, the types of reactions it can participate in, and the products it can form .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, optical activity, and more. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Crystallographic Studies
- Crystal Structure Analysis : A study conducted by Curland et al. (2018) revealed a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, demonstrating its crystal structure in the monoclinic space group and identifying hydrogen bonds and layers in its crystalline form (Curland, Meirzadeh, & Diskin‐Posner, 2018).
Chemical Synthesis and Characterization
- Synthesis of Molecular Compounds : Research by Yajima et al. (2009) explored the formation of molecular compounds from diastereoisomeric forms of (2S,3S)-N-acetyl-2-amino-3-methylpentanoic acid, using X-ray crystal structural analysis (Yajima, Kimura, Nakakoji, Horikawa, Tokuyama, & Shiraiwa, 2009).
- Analytical Chemistry : Studies like those conducted by Gracia-Moreno, Lopez, and Ferreira (2015) have utilized (2S,3S)-2-(benzylamino)-3-methylpentanoic acid and its analogs in developing analytical methods, such as gas chromatography-mass spectrometry, for identifying compounds in wine and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAVORZIWQTJJQ-JQWIXIFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NCC1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426402 |
Source
|
Record name | N-benzyl-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-(benzylamino)-3-methylpentanoic acid | |
CAS RN |
1859-49-0 |
Source
|
Record name | N-benzyl-isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40426402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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